molecular formula C19H34N2O3S B12117344 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide

Cat. No.: B12117344
M. Wt: 370.6 g/mol
InChI Key: LZWOAEWKCFZUOW-UHFFFAOYSA-N
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Description

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane core with a dimethyl substitution and an oxo group at the 2-position. Additionally, it features a methanesulfonamide group attached to a tetramethylpiperidine moiety. The compound’s intricate structure lends itself to various applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by oxidation to introduce the oxo group. The tetramethylpiperidine moiety is then synthesized separately and coupled with the bicyclic core using methanesulfonyl chloride under basic conditions to form the final product .

Chemical Reactions Analysis

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Scientific Research Applications

This compound finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The bicyclic core and the methanesulfonamide group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar compounds to 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide include:

    7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonyl fluoride: This compound shares the bicyclic core but differs in the substituent attached to the methanesulfonyl group.

    (1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl methanesulfonic acid: This compound has a similar core structure but features a methanesulfonic acid group instead of the piperidine moiety.

    Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct properties and applications.

Properties

Molecular Formula

C19H34N2O3S

Molecular Weight

370.6 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide

InChI

InChI=1S/C19H34N2O3S/c1-16(2)10-14(11-17(3,4)21-16)20-25(23,24)12-19-8-7-13(9-15(19)22)18(19,5)6/h13-14,20-21H,7-12H2,1-6H3

InChI Key

LZWOAEWKCFZUOW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O)C

Origin of Product

United States

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